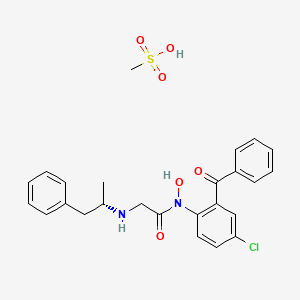
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((2-hydroxy-1-methyl-2-phenylethyl)amino)-, (S-(R*,R*))-, monomethanesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((2-hydroxy-1-methyl-2-phenylethyl)amino)-, (S-(R*,R*))-, monomethanesulfonate (salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a hydroxy-methyl-phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the benzoyl group: This step involves the acylation of an aromatic ring using benzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the hydroxy-methyl-phenylethylamine moiety: This step may involve the reduction of a corresponding nitro compound followed by alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would yield a benzyl group.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures.
Benzoyl compounds: Compounds containing a benzoyl group.
Chlorophenyl compounds: Compounds with a chlorophenyl group.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
126517-33-7 |
|---|---|
Molecular Formula |
C25H27ClN2O6S |
Molecular Weight |
519.0 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-hydroxy-2-[[(2S)-1-phenylpropan-2-yl]amino]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C24H23ClN2O3.CH4O3S/c1-17(14-18-8-4-2-5-9-18)26-16-23(28)27(30)22-13-12-20(25)15-21(22)24(29)19-10-6-3-7-11-19;1-5(2,3)4/h2-13,15,17,26,30H,14,16H2,1H3;1H3,(H,2,3,4)/t17-;/m0./s1 |
InChI Key |
FEMBGOSSCPWULR-LMOVPXPDSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCC(=O)N(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)O.CS(=O)(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(=O)N(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


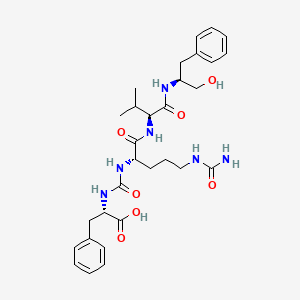
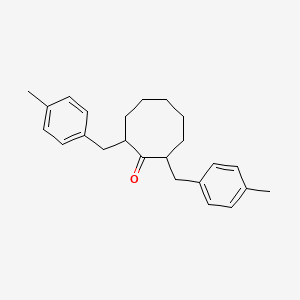
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


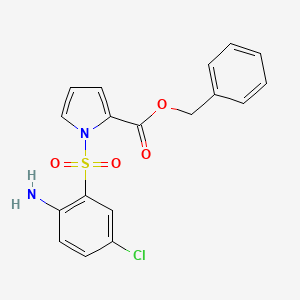
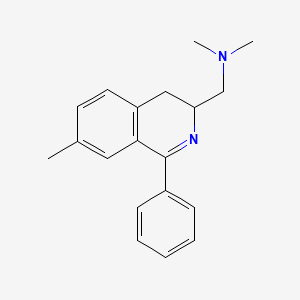
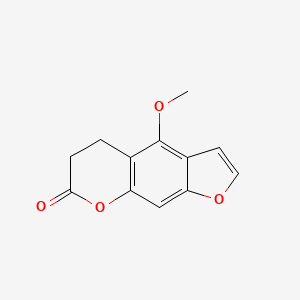
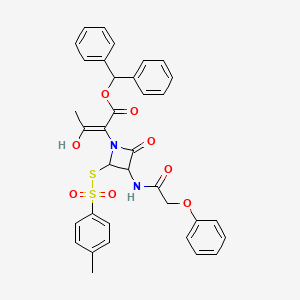
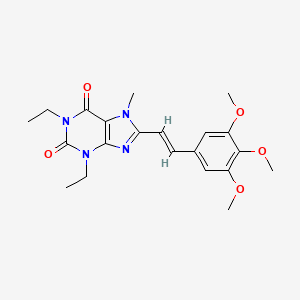
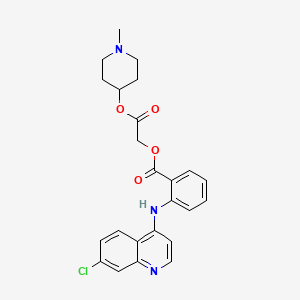

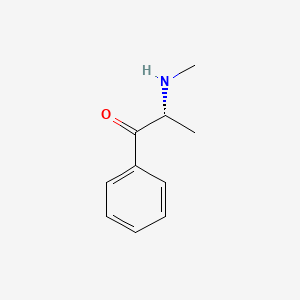
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)
